2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of dichlorophenoxy, thiadiazole, and dimethoxyphenyl groups.
Preparation Methods
The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves multiple steps. One common method starts with the preparation of 2-(2,4-dichlorophenoxy) acetyl chloride by heating 2,4-dichlorophenoxy acetic acid with phosphorous pentachloride . This intermediate is then reacted with 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole to form the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Amide Formation: Reaction with acyl chlorides to form amides.
Common reagents used in these reactions include phosphorous pentachloride, acyl chlorides, and various nucleophiles. Major products formed depend on the specific reaction conditions but often include substituted thiadiazoles and amides .
Scientific Research Applications
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly against c-Met kinase, which is involved in cancer progression.
Agricultural Science: The compound exhibits fungicidal activities and is being explored for use in crop protection.
Biological Research: Its effects on cellular processes and potential as a therapeutic agent are subjects of ongoing research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the kinase domain, preventing autophosphorylation and subsequent activation of signaling pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other dichlorophenoxy derivatives and thiadiazole-containing molecules. For example:
2-(2,4-DICHLOROPHENOXY)-5-(PYRIDIN-2-YLMETHYL)PHENOL: Another compound with dichlorophenoxy groups, used in different applications.
2-{[5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHANONE: A related compound with a triazole ring, showing different biological activities.
The uniqueness of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N~1~-(2,5-DIMETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H17Cl2N3O4S2 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O4S2/c1-26-12-4-6-16(27-2)14(8-12)22-17(25)10-29-19-24-23-18(30-19)9-28-15-5-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
PVUHSWDFQGGSRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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